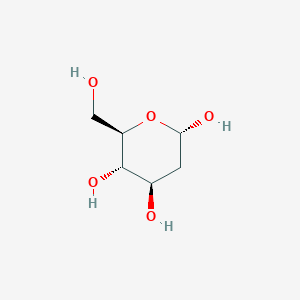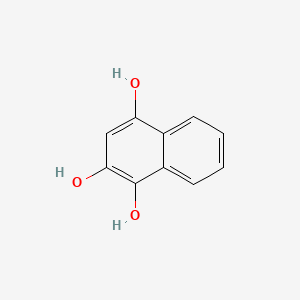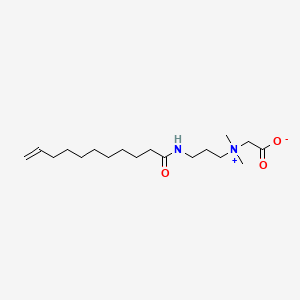
Undecylenamidopropyl betaine
概要
説明
Undecylenamidopropyl betaine is a surfactant commonly used in personal care products for its cleansing, conditioning, and antimicrobial properties . It is known for its ability to remove biofilm and debris, making it an effective ingredient in wound cleansers . This compound is also valued for its mildness, making it suitable for use in products designed for sensitive skin and infants .
準備方法
The synthesis of undecylenamidopropyl betaine typically involves the reaction of undecylenic acid with 3-dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce this compound . Industrial production methods often include purification steps to remove residual chloroacetic acid, ensuring the final product is of high purity .
化学反応の分析
Undecylenamidopropyl betaine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its surfactant properties.
Reduction: This reaction can modify the amide group, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include chloroacetic acid, which is used in the synthesis process.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield amines.
科学的研究の応用
Undecylenamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical formulations to enhance solubility and stability.
作用機序
The primary mechanism of action of undecylenamidopropyl betaine involves its surfactant properties. It reduces the surface tension of liquids, allowing it to effectively remove dirt, oil, and biofilm from surfaces . Additionally, it enhances the antimicrobial activity of other agents, such as polyhexamethylene biguanide, by reducing cytotoxicity and increasing efficacy .
類似化合物との比較
Undecylenamidopropyl betaine is part of the alkyl betaine family, which includes other compounds such as cocamidopropyl betaine and lauramidopropyl betaine . Compared to these similar compounds, this compound is unique in its ability to effectively remove biofilm and debris while being gentle on the skin . This makes it particularly valuable in medical and personal care applications.
Similar Compounds
- Cocamidopropyl betaine
- Lauramidopropyl betaine
- Myristamidopropyl betaine
These compounds share similar surfactant properties but differ in their specific applications and effectiveness in various formulations .
特性
IUPAC Name |
2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMHOVIUFGSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158371 | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133798-12-6 | |
| Record name | Undecylenamidopropyl betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNDECYLENAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


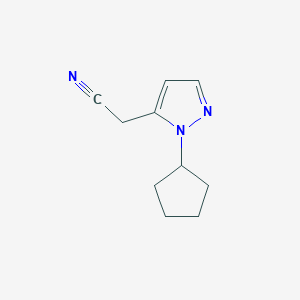

![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)
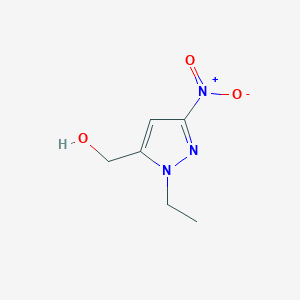
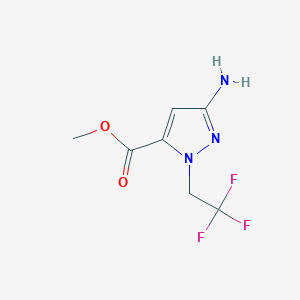
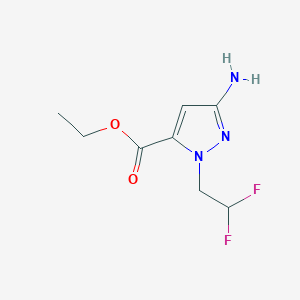
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
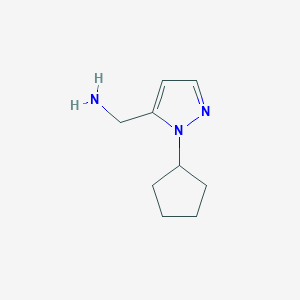

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)


